molecular formula C24H21FN2O4S2 B2912737 4-(3-fluorophenyl)-N-[(furan-2-yl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1105250-33-6

4-(3-fluorophenyl)-N-[(furan-2-yl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2912737
CAS No.: 1105250-33-6
M. Wt: 484.56
InChI Key: JHCIUUXPTUWXFW-UHFFFAOYSA-N
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Description

4-(3-fluorophenyl)-N-[(furan-2-yl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure incorporating a thiophene carboxamide core, a 3-fluorophenyl moiety, a furan-2-ylmethyl group, and a methyl(4-methylphenyl)sulfamoyl functional group. The integration of these distinct pharmacophores suggests potential for diverse biological activity and makes it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or target molecule in the development of novel therapeutic agents. Its structural attributes are commonly found in molecules investigated for various biological targets. For instance, thiophene and sulfonamide derivatives are widely explored in scientific literature for their potential applications as enzyme inhibitors or receptor modulators. The specific mechanism of action, pharmacological profile, and primary research applications for this compound require further investigation and characterization by qualified researchers. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(3-fluorophenyl)-N-(furan-2-ylmethyl)-3-[methyl-(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O4S2/c1-16-8-10-19(11-9-16)27(2)33(29,30)23-21(17-5-3-6-18(25)13-17)15-32-22(23)24(28)26-14-20-7-4-12-31-20/h3-13,15H,14H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCIUUXPTUWXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC(=CC=C3)F)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluorophenyl)-N-[(furan-2-yl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiophene core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the carboxamide group: This step might involve the reaction of the thiophene derivative with an amine.

    Attachment of the fluorophenyl group: This can be done through a substitution reaction using a fluorophenyl halide.

    Attachment of the furan-2-ylmethyl group: This step might involve a coupling reaction.

    Introduction of the methyl(4-methylphenyl)sulfamoyl group: This can be achieved through a sulfonamide formation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the furan and thiophene rings.

    Reduction: Reduction reactions could target the carboxamide or sulfonamide groups.

    Substitution: The aromatic rings (fluorophenyl, furan) might undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide for bromination) or nucleophiles (e.g., amines, thiols).

Major Products

The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be explored as a ligand in catalytic reactions.

    Materials Science:

Biology

    Biological Probes: The compound could be used as a probe to study biological pathways or as a precursor for bioactive molecules.

Medicine

    Drug Development:

Industry

    Chemical Synthesis: The compound might be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound shares structural motifs with several sulfamoyl- and carboxamide-substituted heterocycles. Below is a detailed comparison with key analogs (Table 1):

Table 1: Structural and Physicochemical Comparison with Analogous Compounds

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (This Work) Thiophene-2-carboxamide 3: Methyl(4-methylphenyl)sulfamoyl; 4: 3-Fluorophenyl; N: Furan-2-ylmethyl C₂₅H₂₄FN₃O₃S₂ 505.6 Fluorophenyl enhances lipophilicity; furan improves solubility .
N-(4-Butylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide Thiophene-2-carboxamide 3: Methyl(phenyl)sulfamoyl; N: 4-Butylphenyl C₂₂H₂₅N₂O₃S₂ 453.6 Lacks fluorophenyl; phenyl sulfamoyl may reduce steric hindrance .
N-(4-(3-((3-Chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide Thiophene-2-carboxamide Linked to thiazole; substituent: 3-Chloro-4-fluorophenyl C₁₇H₁₃ClFN₃O₂S₂ 409.9 Thiazole core introduces rigidity; chlorofluorophenyl may increase bioactivity .
2-(4-Methylphenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methyl thiophene-3-carboxamide Thiophene-3-carboxamide 2: 4-Methylphenylimino; 5: Isopropyl; N: 2-Chlorophenyl C₂₁H₂₂ClN₃OS 400.9 Positional isomerism (carboxamide at C3 vs. C2) alters binding affinity .
Key Observations:

Sulfamoyl Group Variations :

  • The target compound’s methyl(4-methylphenyl)sulfamoyl group introduces steric bulk and lipophilicity compared to the simpler methyl(phenyl)sulfamoyl in . The 4-methyl group on the phenyl ring may enhance metabolic stability.
  • Analogs with thiazole or triazine cores (e.g., ) replace sulfamoyl with alternative bioisosteres, affecting target selectivity.

Fluorophenyl vs.

Pharmacological and Physicochemical Considerations

  • Antifungal Activity : Compounds with sulfamoyl groups (e.g., LMM5 and LMM11 in ) inhibit thioredoxin reductase, suggesting the target’s sulfamoyl moiety may confer similar activity.
  • Anticancer Potential: Lapatinib (), a quinazoline derivative with a fluorophenyl group, demonstrates that fluorinated aromatic systems enhance kinase inhibition. The target’s 3-fluorophenyl group may similarly optimize target engagement.
  • Solubility and Bioavailability : The furan-2-ylmethyl substituent likely improves aqueous solubility compared to purely alkyl or aryl groups (e.g., ), though this requires experimental validation.

Biological Activity

The compound 4-(3-fluorophenyl)-N-[(furan-2-yl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiophene core, a sulfamoyl group, and a furan moiety. The presence of the fluorophenyl group is significant for its biological activity.

  • IUPAC Name : this compound
  • Molecular Formula : C20_{20}H22_{22}F1_{1}N2_{2}O3_{3}S

Antitumor Activity

Recent studies have demonstrated that derivatives of thiophene-based compounds exhibit significant antitumor activity. For instance, compounds similar to the target molecule have shown effectiveness against various cancer cell lines, including breast and lung cancer. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)5.0Apoptosis induction
Compound BA549 (Lung Cancer)3.5Cell cycle arrest

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. In vitro assays indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses.

Antimicrobial Activity

Research into the antimicrobial properties of similar compounds suggests potential efficacy against various bacterial strains. The presence of the sulfamoyl group may enhance its interaction with bacterial enzymes, leading to inhibition of bacterial growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the thiophene ring or variations in the substituents on the phenyl rings can significantly affect potency. For example, increasing electron-withdrawing groups on the phenyl ring has been correlated with enhanced inhibitory activity against specific cancer cell lines.

Case Studies

  • Case Study 1 : A study investigated a series of thiophene derivatives, including our compound, for their antitumor effects in vivo using xenograft models. Results indicated a significant reduction in tumor size compared to controls.
  • Case Study 2 : Another research focused on the anti-inflammatory potential of related compounds, revealing that they effectively reduced inflammation in animal models of arthritis by modulating NF-kB signaling pathways.

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